molecular formula C9H9N3O2 B3275438 3-(4-Aminophenyl)imidazolidine-2,4-dione CAS No. 625094-32-8

3-(4-Aminophenyl)imidazolidine-2,4-dione

Cat. No. B3275438
CAS RN: 625094-32-8
M. Wt: 191.19 g/mol
InChI Key: XIWBHPJKSGGQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Aminophenyl)imidazolidine-2,4-dione” is a compound with the IUPAC name 3-(4-aminobenzyl)-2,4-imidazolidinedione . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method used is the Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . In 1 HNMR, two single peaks for NH-IMID protons and for –CH–NH were revealed .


Chemical Reactions Analysis

The compound has been involved in copper-catalyzed click reactions in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salt . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.22 and is typically stored at room temperature . It comes in a powder form .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Regio-Controlled Synthesis : Research has shown the regio-controlled synthesis of imidazolidine-2,4-dione derivatives, highlighting their potential in creating optically pure compounds for various applications (Brouillette et al., 2009). This includes the one-pot synthesis of 3-(2-thienyl)imidazolidine-2,4-dione and related analogues, which could be crucial for developing new materials or pharmaceuticals.

  • Structural Insights : Studies have also focused on the structural characterization of imidazolidine-2,4-dione derivatives, providing insights into their molecular geometry and stability. For instance, the synthesis and crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed nonplanar conformation and intermolecular interactions, which could inform the design of compounds with desired physical and chemical properties (Aydin et al., 2013).

Potential Pharmacological Applications

  • Antinociceptive Properties : Imidazolidine derivatives have been evaluated for their antinociceptive effects, suggesting their potential in treating pain. A study on 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) showed significant antinociceptive effects in mice, mediated likely through anti-inflammatory mechanisms (Queiroz et al., 2015).

  • Antitumor Activity : New hybrids of imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, with some compounds demonstrating broad-spectrum cytotoxic potency. This suggests the potential of imidazolidine-2,4-dione derivatives as antitumor agents (El-Sayed et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(4-aminophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBHPJKSGGQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(4-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Aminophenyl)imidazolidine-2,4-dione
Reactant of Route 6
3-(4-Aminophenyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.